6-(2-chlorobenzyl)-4-cyclopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one
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Description
The compound belongs to the class of pyridazines, which are heterocyclic compounds containing a six-membered ring with two nitrogen atoms and four carbon atoms .
Synthesis Analysis
Pyridazines can be synthesized through several methods. One common method is the inverse electron demand Diels-Alder reaction . Another method involves the C-arylation reaction of the corresponding carbanions of phenylacetonitriles using 3-chloropyridazine derivatives .Molecular Structure Analysis
The molecular structure of pyridazines involves a six-membered ring with two nitrogen atoms. The specific substitutions on the ring, such as the 2-chlorobenzyl, cyclopropyl, and phenyl groups in your compound, can greatly influence its properties and reactivity .Chemical Reactions Analysis
Pyridazines can undergo a variety of chemical reactions. For example, they can react with malonodinitrile, cyanoacetic ester, and nitromethane in the presence of bases to give products of nucleophilic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, the presence of electron-withdrawing groups like chloro can increase the compound’s reactivity .Mechanism of Action
Target of Action
Similar compounds have been reported to inhibit the bcl-xl protein , which plays a crucial role in regulating cell death and survival.
Mode of Action
The exact mode of action of this compound remains unclear due to the lack of specific information. It is plausible that it interacts with its target protein, potentially altering its function and leading to changes in cellular processes .
Biochemical Pathways
If it indeed targets the bcl-xl protein, it could influence apoptosis, a critical pathway in cell death and survival .
Result of Action
If it acts as a Bcl-xL protein inhibitor, it could potentially induce apoptosis, leading to cell death .
Future Directions
Properties
IUPAC Name |
6-[(2-chlorophenyl)methyl]-4-cyclopropyl-1-phenylpyrazolo[3,4-d]pyridazin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O/c22-18-9-5-4-6-15(18)13-25-21(27)20-17(19(24-25)14-10-11-14)12-23-26(20)16-7-2-1-3-8-16/h1-9,12,14H,10-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTGIVTNLVDRZKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C3=C2C=NN3C4=CC=CC=C4)CC5=CC=CC=C5Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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